molecular formula C20H28ClN5O2S B2455461 N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1215624-38-6

N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2455461
CAS No.: 1215624-38-6
M. Wt: 437.99
InChI Key: DXGFFDLTQKIGIS-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H28ClN5O2S and its molecular weight is 437.99. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S.ClH/c1-13-8-9-16(27-6)17-18(13)28-20(21-17)25(11-7-10-23(3)4)19(26)15-12-14(2)24(5)22-15;/h8-9,12H,7,10-11H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGFFDLTQKIGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=NN(C(=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a complex compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features several key structural elements:

  • Dimethylamino Propyl Group : Enhances solubility and biological interaction.
  • Benzothiazole Moiety : Known for its diverse pharmacological properties.
  • Pyrazole Ring : Offers a scaffold for various biological activities.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₂₃N₃O₁S
  • Molecular Weight : 345.46 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For instance, the presence of the thiazole ring in related compounds has shown significant cytotoxic activity against various cancer cell lines. In particular, studies indicate that modifications in substituents can enhance the efficacy of these compounds against cancer cells.

Case Study: Cytotoxicity

A study reported that structurally similar compounds exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines, indicating promising anticancer activity .

Anti-inflammatory Properties

Compounds with similar structural characteristics have also demonstrated anti-inflammatory effects. For example, certain pyrazole derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .

Table: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Compound A76861
Compound B619310

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research has indicated that related pyrazole derivatives exhibit significant activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups enhances this antimicrobial efficacy.

Case Study: Antimicrobial Efficacy

A synthesized pyrazole derivative was tested against multiple bacterial strains, showing promising results comparable to standard antibiotics .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells.
  • Modulation of Immune Response : By inhibiting pro-inflammatory cytokines, it can modulate immune responses beneficially.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimization involves integrating computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental feedback. For example:
  • Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways .
  • Apply high-throughput screening (HTS) to test solvent systems, catalysts, and temperature gradients.
  • Employ continuous flow reactors to enhance mixing and reduce side reactions, as seen in analogous benzothiazole syntheses .
  • Purify via recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, gradient elution) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : A multi-spectral approach is essential:
  • NMR Spectroscopy : Confirm regiochemistry of the pyrazole and benzothiazole moieties (e.g., 1^1H-NMR coupling patterns for methyl groups) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to validate molecular weight and detect isotopic clusters (e.g., chlorine or sulfur signatures) .
  • HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV-Vis detection at λ = 254 nm .

Q. How can researchers design preliminary stability studies for this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability testing:
  • Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 4 weeks; monitor degradation via TLC or HPLC .
  • Photostability : Expose to UV light (320–400 nm) and analyze for photolytic byproducts .
  • pH Stability : Incubate in buffers (pH 1–10) and quantify hydrolysis products using LC-MS .

Advanced Research Questions

Q. How can contradictions in reported reaction pathways for similar benzothiazole-carboxamide derivatives be resolved?

  • Methodological Answer : Address discrepancies through:
  • Mechanistic Profiling : Use kinetic isotope effects (KIEs) to distinguish between SN1/SN2 or radical-based pathways .
  • In Situ Monitoring : Employ Raman spectroscopy or ReactIR to track intermediate formation in real time .
  • Cross-Validation : Compare computational predictions (e.g., Gibbs free energy barriers) with experimental yields .

Q. What strategies are effective for applying Design of Experiments (DoE) to optimize multi-step reactions involving this compound?

  • Methodological Answer : Implement fractional factorial designs:
  • Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., maximizing yield while minimizing impurities) .
  • Case Study : A Central Composite Design (CCD) reduced the number of experiments by 40% in a similar pyrazole synthesis .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Combine in vitro and in silico approaches:
  • Target Engagement Assays : Use surface plasmon resonance (SPR) or thermal shift assays (TSA) to measure binding affinity to putative targets (e.g., kinases) .
  • Molecular Dynamics (MD) Simulations : Map ligand-receptor interactions (e.g., docking into ATP-binding pockets) .
  • Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways .

Q. What advanced methods are suitable for analyzing conflicting data on the compound’s reactivity with nucleophiles?

  • Methodological Answer : Resolve ambiguities via:
  • Isotopic Labeling : Track 13^{13}C or 15^{15}N incorporation in adducts using NMR .
  • Computational Electrostatic Potential (ESP) Maps : Identify electrophilic hotspots on the molecule (e.g., carbonyl carbons) .
  • Competitive Kinetics : Compare second-order rate constants (k2k_2) with structurally analogous compounds .

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